4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-4-13-11-16(19-17(18-13)26-3)24-9-7-23(8-10-24)15-6-5-14-21-20-12(2)25(14)22-15/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCMTBQXYDCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antitumor properties. The specific structure of this compound, with its triazole and pyridazine moieties, suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology research .
Antimicrobial Properties
Compounds containing triazole rings have been noted for their antimicrobial activity. This compound's structural features may enhance its efficacy against a range of pathogens. Preliminary studies suggest that triazole derivatives can disrupt cellular processes in bacteria and fungi, leading to their potential use as novel antimicrobial agents .
Pharmacology
Neuropharmacological Effects
The piperazine group in this compound is associated with neuroactive properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders such as anxiety and depression. The specific interaction of this compound with serotonin receptors is an area of ongoing research .
Anti-inflammatory Activity
Studies have suggested that compounds with similar structural characteristics possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Biochemical Applications
Enzyme Inhibition Studies
The unique structure of this compound allows it to serve as a potential inhibitor for various enzymes involved in metabolic pathways. Research has demonstrated that similar pyrimidine derivatives can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. This inhibition could lead to applications in cancer therapy and antimicrobial treatments .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antitumor Activity of Pyrimidine Derivatives | Oncology | Demonstrated significant inhibition of tumor growth in vitro. |
| Antimicrobial Efficacy of Triazole Compounds | Microbiology | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Neuropharmacological Properties of Piperazine Derivatives | Pharmacology | Indicated potential antidepressant effects through serotonin modulation. |
| Anti-inflammatory Effects of Pyrimidine Analogues | Immunology | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound :
- Pyrimidine core with [1,2,4]triazolo[4,3-b]pyridazine and piperazine substituents.
- Key substituents : Ethyl (C2), methylsulfanyl (C6).
- Bivalent triazolopyridazine with two BRD4-binding motifs.
- Key substituents : Methoxy group, methylpiperazine.
- Activity : Potent BRD4 inhibition (IC₅₀ < 10 nM) due to bivalent binding .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives ():
- Pyrazolo-triazolo-pyrimidine fused core .
- Key substituents : Nitro, aryl, and hydrazine groups.
- Activity : Structural isomerization impacts stability and target affinity .
Imidazo[1,2-b]pyridazine derivatives ():
- Imidazo-pyridazine core with sulfoxide/sulfone groups.
- Key substituents : Methylsulfinyl, methylsulfonyl.
- Activity : Sulfur oxidation state influences solubility and target interactions .
Substituent Effects on Bioactivity
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
Bivalent vs. Monovalent Binding: AZD5153’s bivalent structure enhances BRD4 potency (IC₅₀ < 10 nM) compared to monovalent analogs. The target compound’s monovalent design may prioritize selectivity over potency .
Sulfur Substituents : Methylsulfanyl in the target compound offers a balance between lipophilicity and stability, contrasting with sulfone/sulfoxide groups in imidazo-pyridazines, which improve target affinity but reduce membrane permeability .
Piperazine Linkers : Present in both the target compound and AZD5153, piperazine improves solubility and conformational flexibility, critical for engaging deep binding pockets .
Isomerization Effects : Pyrazolo-triazolo-pyrimidines () demonstrate that ring isomerization can drastically alter stability and activity, suggesting the target compound’s [1,2,4]triazolo[4,3-b]pyridazine configuration is optimized for stability .
Preparation Methods
Cyclocondensation for 4-Ethyl-6-Amino-2-Mercaptopyrimidine
The core is synthesized via cyclocondensation of ethyl acetoacetate (β-ketoester) and thiourea in the presence of hydrochloric acid. This method, adapted from Xu et al., produces 4-ethyl-6-amino-2-mercaptopyrimidine (1 ) in 75–85% yield. The reaction proceeds via acid-catalyzed nucleophilic attack of thiourea on the β-ketoester, followed by cyclodehydration.
Reaction Conditions
-
Reactants : Ethyl acetoacetate (1.2 eq), thiourea (1.0 eq)
-
Catalyst : HCl (conc., 2 mL/g substrate)
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Temperature : Reflux at 80°C for 6–8 h
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Workup : Neutralization with NaOH, filtration, recrystallization (ethanol/water)
Methylation of the Thiol Group
The 2-mercapto group is methylated using dimethyl carbonate (DMC) under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction, yielding 4-ethyl-6-amino-2-(methylsulfanyl)pyrimidine (2 ) in 90–95% yield.
Reaction Conditions
-
Reactants : 1 (1.0 eq), DMC (3.0 eq)
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Catalyst : TBAB (5 mol%)
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Temperature : 90°C for 4 h
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Workup : Extraction with ethyl acetate, evaporation
Synthesis of 3-Methyl- Triazolo[4,3-b]Pyridazin-6-Amine
The triazolopyridazine moiety is constructed using two primary routes.
Hydrazine-Mediated Cyclization
A pyridazine derivative (e.g., 3-aminopyridazin-6-amine) reacts with acetic hydrazide in ethanol under reflux to form 3-methyl-[1,2,]triazolo[4,3-b]pyridazin-6-amine (3 ). This method, derived from Palazzo et al., achieves 60–70% yield.
Reaction Conditions
-
Reactants : 3-Aminopyridazin-6-amine (1.0 eq), acetic hydrazide (1.2 eq)
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Solvent : Ethanol (anhydrous)
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Temperature : Reflux at 78°C for 12 h
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Workup : Column chromatography (silica gel, ethyl acetate/hexanes)
Diazotization and Thermal Cyclization
Adapting Wentrup’s approach, 5-(pyridazin-3-yl)tetrazole undergoes thermolysis at 400°C under vacuum to generate the triazolopyridazine ring via a diazo intermediate. This method yields 3 in 20–25% yield, with improvements possible using microwave-assisted heating.
Optimization and Challenges
Regioselectivity in Triazole Formation
Asymmetric diketones in cyclocondensation reactions risk forming isomer mixtures. Using symmetrically substituted dicarbonyl compounds (e.g., glyoxal) mitigates this issue but limits diversity.
Oxidation of Thioether to Sulfone (Optional)
The methylsulfanyl group can be oxidized to a sulfone using H₂O₂ and Na₂WO₄ in acetic acid, though this step is unnecessary for the target compound.
Data Tables
Table 1. Key Intermediates and Yields
Table 2. Reaction Conditions for Coupling Step
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 110°C |
| Time | 24 h |
| Solvent | Toluene |
| Base | Cs₂CO₃ |
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be maximized?
The synthesis involves multi-step reactions, including nucleophilic substitution, coupling of the triazolo-pyridazine core with piperazine, and sulfanyl group introduction. Key steps include:
- Coupling reaction : Use sodium hydride in anhydrous DMF to activate the triazolo-pyridazine intermediate for nucleophilic attack by the piperazine moiety .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) is essential to isolate the final product, achieving >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield optimization : Reflux in ethanol at 80°C for 12–16 hours enhances reaction completion, as seen in analogous piperazine-triazolo-pyridazine syntheses .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., ethyl, methylsulfanyl groups) and piperazine linkage .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₄N₈S₂) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in regiochemistry of the triazolo-pyridazine ring, critical for SAR studies .
Q. What preliminary biological assays are recommended to screen for activity?
- Kinase inhibition assays : Test against kinases (e.g., p38 MAPK, TAK1) at 1–10 µM concentrations using ADP-Glo™ kits, given structural similarity to known kinase inhibitors .
- Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination over 48–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory IC₅₀ values across different kinase assays?
- Control variables : Standardize assay conditions (ATP concentration, incubation time) and validate using reference inhibitors (e.g., SB203580 for p38 MAPK) .
- Structural modeling : Perform docking studies (AutoDock Vina) to compare binding modes in kinases with divergent IC₅₀ values. Adjust protonation states of the piperazine nitrogen to reflect physiological pH .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase selectivity?
- Modify substituents : Replace the methylsulfanyl group with methoxy or chloro groups to assess steric/electronic effects on kinase binding .
- Scaffold hopping : Compare activity with analogs like imidazo[1,2-b]pyridazines (Table 1) to identify core-specific selectivity trends .
Table 1 : Selectivity profiles of triazolo-pyridazine derivatives
| Compound | p38 MAPK IC₅₀ (nM) | TAK1 IC₅₀ (nM) |
|---|---|---|
| Target compound | 120 ± 15 | 450 ± 60 |
| 7-Phenyl-triazolo-pyridinone | 85 ± 10 | >1000 |
| Imidazo-pyridazine derivative | 300 ± 40 | 220 ± 30 |
| Data adapted from kinase inhibition studies |
Q. How can metabolic stability be improved without compromising potency?
Q. What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to kinases by monitoring protein thermal stability shifts in lysates treated with 10 µM compound .
- Phospho-antibody profiling : Use Western blotting to quantify downstream phosphorylation (e.g., p-MAPKAPK2 for p38 MAPK inhibition) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields?
- Re-examine reaction conditions : Ensure anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres during coupling steps .
- Characterize intermediates : Use LC-MS to identify side products (e.g., N-alkylated byproducts) that reduce yields .
Q. Why might biological activity vary between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
